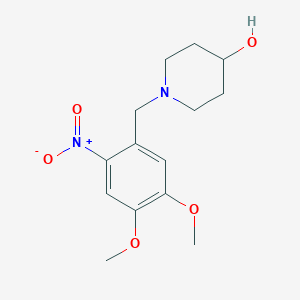

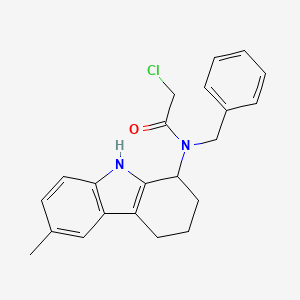

![molecular formula C18H20F3NO B3835047 N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide CAS No. 42600-84-0](/img/structure/B3835047.png)

N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide

Descripción general

Descripción

“N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide” is a complex organic compound. It contains an adamantanecarboxamide group, which is a derivative of adamantane, a type of diamondoid. The compound also contains a trifluoromethylphenyl group, which is a phenyl group substituted with a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Antibacterial Activity

Compounds with the N-(trifluoromethyl)phenyl group have been found to have significant antibacterial activity . They are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . These compounds eradicated the preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin .

Plant Growth Regulation

N-(trifluoromethyl)phenyl substituted compounds have been found to exhibit gibberellin-like activity, which is crucial for plant growth regulation . At a dose of 0.1 μM, compound S8, i.e., 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea, exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) and Y21 .

Antidepressant Effects

Compounds containing the N-(trifluoromethyl)phenyl group have shown potential antidepressant effects . The involvement of the serotonergic and noradrenergic systems in these effects is currently being evaluated .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Adamantane derivatives have been known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

It’s known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Action Environment

The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Propiedades

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3NO/c19-18(20,21)14-2-1-3-15(7-14)22-16(23)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGKXGVVJZHNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317915 | |

| Record name | ST50927308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide | |

CAS RN |

42600-84-0 | |

| Record name | NSC322041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50927308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B3834971.png)

![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B3834972.png)

![2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3834980.png)

![2-[(3'-fluoro-5-methyl-2-biphenylyl)oxy]acetamide](/img/structure/B3835010.png)

![butyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3835012.png)

![butyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B3835040.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-ethoxyphenol](/img/structure/B3835055.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3835062.png)